molecular formula C14H19N5O2 B1452915 Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1135283-51-0

Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B1452915
CAS RN: 1135283-51-0
M. Wt: 289.33 g/mol
InChI Key: AAUXQCMFMNQGDG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, also known as TBCP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound containing a nitrogen atom and a carboxyl group. Its structure is composed of a pyrazine ring with two methyl and one carboxyl group attached to it. TBCP has been investigated for its pharmacological properties, and has been found to have potential applications in drug discovery, drug delivery, and molecular imaging.

Scientific Research Applications

Hybrid Catalysts for Pyranopyrimidine Synthesis

Research highlights the significance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The utilization of diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents has been explored for developing substituted pyranopyrimidin-2-one derivatives through a one-pot multicomponent reaction. This approach aims at overcoming challenges related to the structural existence of pyranopyrimidine cores and enhances the development of lead molecules (Parmar, Vala, & Patel, 2023).

Environmental Impact of Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs) such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have delved into their widespread use in industrial and commercial products to retard oxidative reactions. Research into the environmental occurrence, human exposure, and toxicity of SPAs has revealed their presence in various environmental matrices and in humans, highlighting the need for future studies to investigate contamination, environmental behaviors, toxicity effects of co-exposure, and development of SPAs with lower toxicity (Liu & Mabury, 2020).

Optoelectronic Applications of Quinazolines and Pyrimidines

Research on quinazolines and pyrimidines for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been published extensively. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. This includes the development of materials for organic light-emitting diodes (OLEDs), white OLEDs, red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors. The exploration of iridium complexes based on quinazoline or pyrimidine derivatives as high-efficiency phosphorescent materials for OLEDs underscores the potential of these compounds in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

tert-butyl 4-(4-cyanopyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-16-5-4-11(10-15)17-12/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUXQCMFMNQGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161767
Record name 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

CAS RN

1135283-51-0
Record name 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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